molecular formula C26H46N2O2 B12670616 4-(N-Methyl-N-octadecylamino)-3-aminobenzoic acid CAS No. 94199-45-8

4-(N-Methyl-N-octadecylamino)-3-aminobenzoic acid

Katalognummer: B12670616
CAS-Nummer: 94199-45-8
Molekulargewicht: 418.7 g/mol
InChI-Schlüssel: KUUQXKLQMIXMMQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(N-Methyl-N-octadecylamino)-3-aminobenzoic acid is an organic compound that features a long alkyl chain and an aromatic ring with amino and carboxylic acid functional groups. This compound is of interest due to its unique structural properties, which make it useful in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N-Methyl-N-octadecylamino)-3-aminobenzoic acid typically involves the following steps:

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

4-(N-Methyl-N-octadecylamino)-3-aminobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro groups.

    Reduction: The nitro groups can be reduced back to amino groups.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

4-(N-Methyl-N-octadecylamino)-3-aminobenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant and in the synthesis of other complex organic molecules.

    Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(N-Methyl-N-octadecylamino)-3-aminobenzoic acid involves its interaction with cell membranes. The long alkyl chain allows it to embed within lipid bilayers, while the aromatic ring and functional groups interact with membrane proteins and other molecules. This can affect membrane fluidity and permeability, influencing various cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Octadecylamine: A primary alkyl amine used as a hydrophobic surface modifier.

    N-Methyl-4-aminobutyric acid: A compound with similar functional groups but a shorter alkyl chain.

Uniqueness

4-(N-Methyl-N-octadecylamino)-3-aminobenzoic acid is unique due to its combination of a long alkyl chain and an aromatic ring with multiple functional groups. This structure provides it with distinct amphiphilic properties, making it versatile for various applications.

Eigenschaften

CAS-Nummer

94199-45-8

Molekularformel

C26H46N2O2

Molekulargewicht

418.7 g/mol

IUPAC-Name

3-amino-4-[methyl(octadecyl)amino]benzoic acid

InChI

InChI=1S/C26H46N2O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-28(2)25-20-19-23(26(29)30)22-24(25)27/h19-20,22H,3-18,21,27H2,1-2H3,(H,29,30)

InChI-Schlüssel

KUUQXKLQMIXMMQ-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCCCCCCCN(C)C1=C(C=C(C=C1)C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.